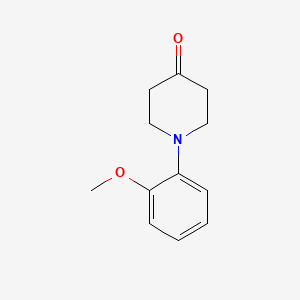

1-(2-Methoxyphenyl)piperidin-4-one

CAS No.: 218610-31-2

Cat. No.: VC4053233

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218610-31-2 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)piperidin-4-one |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 |

| Standard InChI Key | BIDXDLVTUIFALP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCC(=O)CC2 |

| Canonical SMILES | COC1=CC=CC=C1N2CCC(=O)CC2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(2-Methoxyphenyl)piperidin-4-one is C₁₂H₁₅NO₂, with a calculated molecular weight of 205.26 g/mol. The compound features a piperidine ring (a six-membered amine ring) with a ketone group at the 4th position and a 2-methoxyphenyl substituent at the 1st position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity.

Key Structural Features:

-

Piperidin-4-one backbone: Adopts a chair conformation in crystalline states, as observed in related piperidin-4-one derivatives .

-

2-Methoxyphenyl substituent: Provides steric bulk and modulates solubility through hydrophobic interactions.

-

Ketone functionality: Enhances polarity and serves as a site for further chemical modifications, such as condensation or reduction reactions.

Synthesis and Manufacturing Approaches

The synthesis of 1-(2-Methoxyphenyl)piperidin-4-one can be inferred from established methods for analogous piperidin-4-one derivatives. A prominent route involves the Mannich condensation, a three-component reaction between a ketone, an aldehyde, and an amine .

Example Synthetic Pathway:

-

Mannich Condensation:

-

Purification:

Optimized Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Catalyst | Acetic acid |

| Reaction Time | 6–12 hours |

This method aligns with procedures used for synthesizing 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, where the piperidine ring adopts a chair conformation upon crystallization .

Physicochemical Properties

While experimental data for 1-(2-Methoxyphenyl)piperidin-4-one are scarce, properties can be extrapolated from structurally similar compounds:

Comparative Physicochemical Data:

The logP value (~2.8) suggests moderate lipophilicity, favoring membrane permeability. The methoxy group enhances solubility in polar aprotic solvents compared to sulfur-containing analogs .

Crystallographic Behavior

X-ray crystallography of related piperidin-4-one derivatives reveals that the ring typically adopts a chair conformation with substituents oriented equatorially or axially depending on steric and electronic factors . For example:

-

In 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the chair conformation minimizes steric strain between substituents .

-

Bulkier groups, such as 3,4,5-trimethoxyphenyl, force the ring into a twist-boat conformation to accommodate spatial demands .

For 1-(2-Methoxyphenyl)piperidin-4-one, computational modeling predicts a chair conformation with the methoxyphenyl group occupying an equatorial position to avoid axial steric clashes.

Applications in Medicinal Chemistry

The piperidin-4-one scaffold is a versatile intermediate in drug discovery. Potential applications for 1-(2-Methoxyphenyl)piperidin-4-one include:

-

Central Nervous System (CNS) Agents: As a dopamine receptor modulator for treating Parkinson’s disease or schizophrenia .

-

Anticancer Agents: Piperidine derivatives inhibit tubulin polymerization or kinase activity .

-

Anti-inflammatory Drugs: Ketone functionality may interact with cyclooxygenase (COX) enzymes .

Future Research Directions

-

Synthetic Optimization: Develop greener catalytic methods (e.g., microwave-assisted synthesis) to improve yield .

-

Biological Screening: Evaluate affinity for neurotransmitter receptors and antimicrobial targets.

-

Structure-Activity Relationships (SAR): Modify the methoxy group to assess its impact on potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume